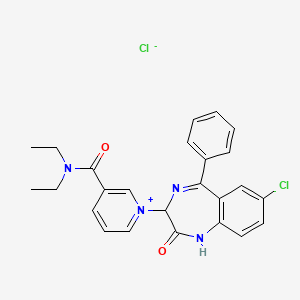![molecular formula C21H20O3 B14636206 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one CAS No. 53551-76-1](/img/structure/B14636206.png)
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two hydroxyphenyl groups attached to a cyclohexanone ring, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 4-hydroxybenzaldehyde with 4-methylcyclohexanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxyphenyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl and methoxy groups.
N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide: Contains hydroxyphenyl groups but with a different core structure.
Uniqueness
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one is unique due to its specific arrangement of hydroxyphenyl groups and the cyclohexanone ring. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
53551-76-1 |
|---|---|
Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H20O3/c1-14-10-17(12-15-2-6-19(22)7-3-15)21(24)18(11-14)13-16-4-8-20(23)9-5-16/h2-9,12-14,22-23H,10-11H2,1H3 |
InChI Key |
FNONXQDULYQQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


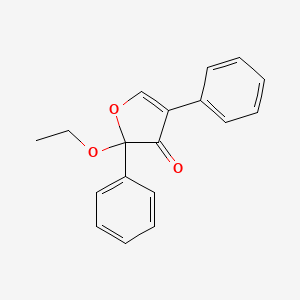
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
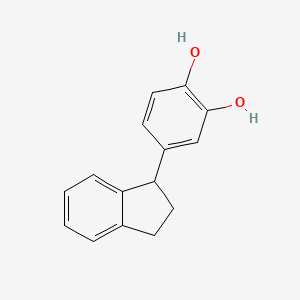
![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)
![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
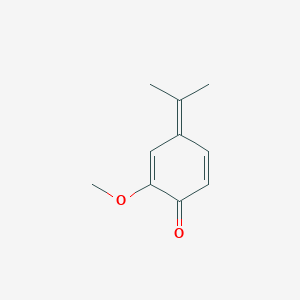
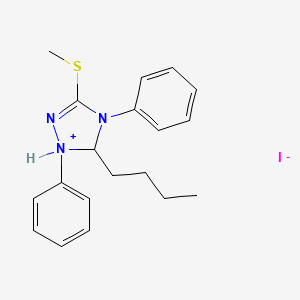
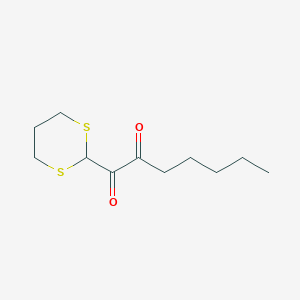
![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)
